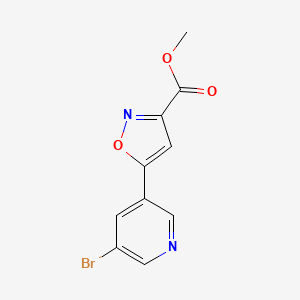
N-(Azido-PEG3)-NH-PEG3-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Azido-PEG3)-NH-PEG3-t-butyl ester: is a compound that features a polyethylene glycol (PEG) chain with an azide group at one end and a t-butyl ester group at the other. This compound is often used in bioconjugation and click chemistry due to its reactive azide group, which can form stable triazole linkages with alkynes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with PEG derivatives that have functional groups suitable for further modification.
Esterification: The t-butyl ester group is introduced through esterification reactions, often using t-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of N-(Azido-PEG3)-NH-PEG3-t-butyl ester involves large-scale chemical synthesis using automated reactors. The process includes:
Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency and purity.
Purification: The product is purified using techniques such as column chromatography and recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts and alkynes are commonly used in click chemistry reactions.
Substitution Reactions: Various nucleophiles can be used to replace the azide group, depending on the desired product.
Major Products:
Triazole Derivatives: Formed through click chemistry reactions.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Bioconjugation: Used to attach biomolecules such as proteins and peptides to PEG chains, enhancing their solubility and stability.
Drug Delivery: Employed in the development of drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Biology:
Protein Labeling: Utilized in labeling proteins for imaging and tracking within biological systems.
Cell Surface Modification: Applied in modifying cell surfaces to study cell interactions and signaling pathways.
Medicine:
Therapeutic Agents: Investigated for use in targeted drug delivery and controlled release formulations.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Polymer Chemistry: Incorporated into polymer synthesis to create functionalized materials with specific properties.
Surface Coatings: Applied in the development of surface coatings with enhanced biocompatibility and anti-fouling properties.
Wirkmechanismus
The primary mechanism of action for N-(Azido-PEG3)-NH-PEG3-t-butyl ester involves its azide group, which can undergo click chemistry reactions to form stable triazole linkages. This reactivity is leveraged in bioconjugation and drug delivery applications to attach therapeutic agents or imaging probes to PEG chains. The PEG chain enhances the solubility and stability of the conjugated molecules, improving their efficacy and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Azido-PEG3-NHS ester: Contains an azide group and an NHS ester, used for bioconjugation and click chemistry.
Azido-PEG4-t-butyl ester: Similar structure with an additional PEG unit, offering different solubility and reactivity properties.
Azido-PEG3-amine: Features an azide group and an amine group, used in bioconjugation and polymer synthesis.
Uniqueness: N-(Azido-PEG3)-NH-PEG3-t-butyl ester is unique due to its combination of an azide group and a t-butyl ester group, which provides distinct reactivity and solubility properties. This makes it particularly useful in applications requiring stable triazole linkages and enhanced solubility.
Eigenschaften
Molekularformel |
C21H42N4O8 |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H42N4O8/c1-21(2,3)33-20(26)4-8-27-12-16-31-17-13-28-9-5-23-6-10-29-14-18-32-19-15-30-11-7-24-25-22/h23H,4-19H2,1-3H3 |
InChI-Schlüssel |
YRWCSDHRCIQMOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)








![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
